molecular formula C14H11NO2 B12802843 2-(Phenoxymethyl)-1,3-benzoxazole CAS No. 7506-48-1

2-(Phenoxymethyl)-1,3-benzoxazole

Cat. No.: B12802843
CAS No.: 7506-48-1
M. Wt: 225.24 g/mol
InChI Key: IUSYEIUXPASPBM-UHFFFAOYSA-N
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Description

2-(Phenoxymethyl)-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole ring substituted with a phenoxymethyl group. This compound is of significant interest due to its diverse applications in medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenoxymethyl)-1,3-benzoxazole typically involves the condensation of o-aminophenol with phenoxyacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(Phenoxymethyl)-1,3-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(Phenoxymethyl)-1,3-benzoxazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in developing new pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(Phenoxymethyl)-1,3-benzoxazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological responses. The exact pathways and interactions depend on the specific application and context of use.

Comparison with Similar Compounds

    Benzimidazole: Shares a similar core structure but differs in the substitution pattern.

    Phenoxymethylpenicillin: Contains a phenoxymethyl group but has a different core structure and biological activity.

Uniqueness: 2-(Phenoxymethyl)-1,3-benzoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

7506-48-1

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

2-(phenoxymethyl)-1,3-benzoxazole

InChI

InChI=1S/C14H11NO2/c1-2-6-11(7-3-1)16-10-14-15-12-8-4-5-9-13(12)17-14/h1-9H,10H2

InChI Key

IUSYEIUXPASPBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3O2

Origin of Product

United States

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